![molecular formula C14H16N2O3 B1230197 [5-(2-Furanyl)-3-isoxazolyl]-(4-methyl-1-piperidinyl)methanone](/img/structure/B1230197.png)
[5-(2-Furanyl)-3-isoxazolyl]-(4-methyl-1-piperidinyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(2-furanyl)-3-isoxazolyl]-(4-methyl-1-piperidinyl)methanone is a N-acylpiperidine.
Scientific Research Applications
Synthesis and Antitumor Activities
A study by Cai Zhi-qian (2015) focused on synthesizing novel quinazoline derivatives and evaluating their in vitro antitumor activities. The results showed that certain derivatives demonstrated better antitumor activities compared to Lapatinib, a known anticancer drug (Cai Zhi-qian, 2015).
Structural Exploration and Antiproliferative Activity
S. Benaka Prasad et al. (2018) prepared a compound from 3-(piperidin-4-yl)benzo[d]isoxazole and evaluated it for antiproliferative activity. The structure was characterized using various methods, and the compound's molecular structure was stabilized by inter and intra-molecular hydrogen bonds, which may contribute to its stability and potential biological activity (S. Benaka Prasad et al., 2018).
Soil Metabolism in Agricultural Context
J. Rouchaud et al. (2002) investigated the herbicide isoxaflutole, which shares structural similarities with the mentioned compound. They studied its metabolism in soil and its implications in agricultural practices (J. Rouchaud et al., 2002).
Synthesis of Differently Substituted Isoxazoles
A. Mathews et al. (2008) utilized isoxazole derivatives for synthesizing various compounds. They successfully synthesized different isoxazoles like aryl isoxazolyl methanones, demonstrating the versatility of isoxazole compounds in chemical synthesis (A. Mathews et al., 2008).
In Vitro Antimicrobial Activity
L. Mallesha and K. Mohana (2014) synthesized new oxime derivatives and evaluated them for their antibacterial and antifungal activities, highlighting the potential antimicrobial applications of isoxazole compounds (L. Mallesha & K. Mohana, 2014).
Isomorphous Structures in Medicinal Chemistry
V. Rajni Swamy et al. (2013) explored the structures of isomorphous compounds, including those with isoxazole rings. This research contributes to understanding the role of such structures in drug design and medicinal chemistry (V. Rajni Swamy et al., 2013).
Synthesis and Characterization of Novel Compounds
Ziqing Cao et al. (2010) synthesized and characterized a novel compound, contributing to the understanding of how different functional groups affect the properties of these molecules (Ziqing Cao et al., 2010).
properties
Product Name |
[5-(2-Furanyl)-3-isoxazolyl]-(4-methyl-1-piperidinyl)methanone |
|---|---|
Molecular Formula |
C14H16N2O3 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C14H16N2O3/c1-10-4-6-16(7-5-10)14(17)11-9-13(19-15-11)12-3-2-8-18-12/h2-3,8-10H,4-7H2,1H3 |
InChI Key |
VCAQFWXLGCCEEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NOC(=C2)C3=CC=CO3 |
solubility |
37.7 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



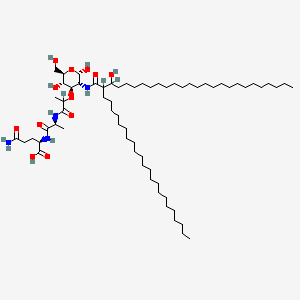
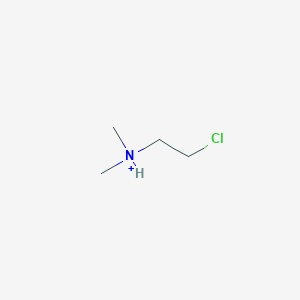
![N-(4-bromophenyl)-2-[(5,6-dimethyl-4-thieno[2,3-d]pyrimidinyl)thio]benzamide](/img/structure/B1230117.png)
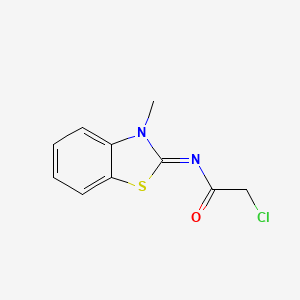
![1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-10-methyl-5-oxo-N-(2-oxolanylmethyl)-3-dipyrido[3,4-c:1',2'-f]pyrimidinecarboxamide](/img/structure/B1230122.png)
![1-(2-Phenylethyl)-3-[(4-propylcyclohexylidene)amino]thiourea](/img/structure/B1230124.png)
![N-[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonylamino)pentanediamide](/img/structure/B1230125.png)
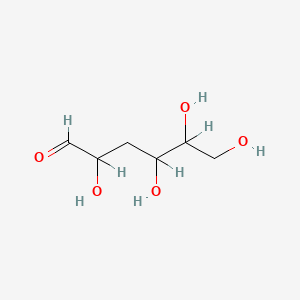
![2-bromo-N-[[(2-methylcyclohexyl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1230129.png)
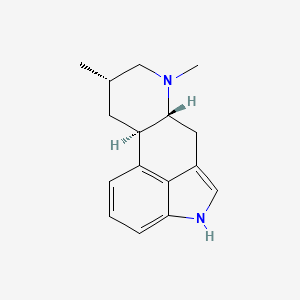
![[2-[(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-1-(3,4-dimethylphenyl)-4-methylpentyl] acetate;hydrochloride](/img/structure/B1230133.png)
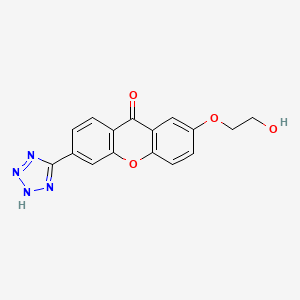

![2-[4-(Dimethylamino)pyridin-1-ium-1-yl]ethyl (2-ethoxy-3-hexadecoxypropyl) phosphate](/img/structure/B1230137.png)